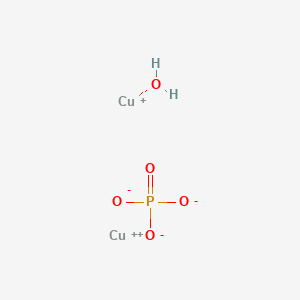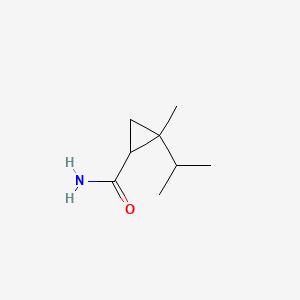
Cyclopropanecarboxamide, 2-methyl-2-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-2-methylcyclopropanecarboxamide is an organic compound that belongs to the class of cyclopropane derivatives. Cyclopropane compounds are known for their unique structural properties, which include a three-membered ring that imparts significant ring strain. This strain makes cyclopropane derivatives highly reactive and interesting for various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-2-methylcyclopropanecarboxamide typically involves the cyclopropanation of suitable precursors. One common method is the reaction of carbenes with alkenes or cycloalkenes. Carbenes can be generated in situ from diazomethane or other carbene precursors . The reaction conditions often involve the use of light, heat, or metal catalysts to facilitate the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of cyclopropane derivatives, including 2-Isopropyl-2-methylcyclopropanecarboxamide, may involve more scalable methods such as the use of zinc powder in a mixture of t-butyl alcohol and water for cyclisation reactions . These methods are designed to be efficient and cost-effective for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Isopropyl-2-methylcyclopropanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-Isopropyl-2-methylcyclopropanecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Isopropyl-2-methylcyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-Isopropyl-2-methylcyclopropanecarboxamide include other cyclopropane derivatives such as:
- Cyclopropanecarboxamide
- 2-Methylcyclopropanecarboxamide
- 2-Isopropylcyclopropanecarboxamide
Uniqueness
What sets 2-Isopropyl-2-methylcyclopropanecarboxamide apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and physical properties.
Propriétés
Formule moléculaire |
C8H15NO |
|---|---|
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
2-methyl-2-propan-2-ylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C8H15NO/c1-5(2)8(3)4-6(8)7(9)10/h5-6H,4H2,1-3H3,(H2,9,10) |
Clé InChI |
UTQFCVPILHVRLL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1(CC1C(=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


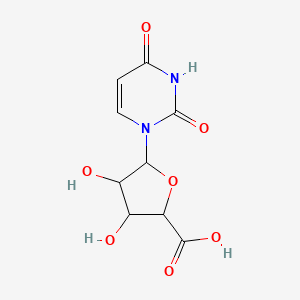
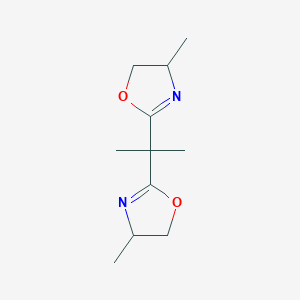
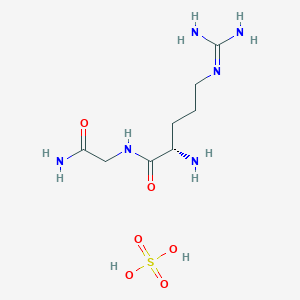
![4-[(2-Chloroethyl)amino]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B13830139.png)
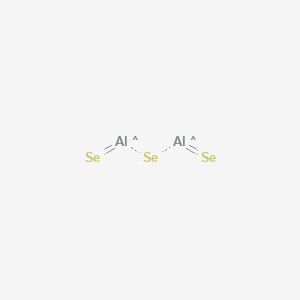
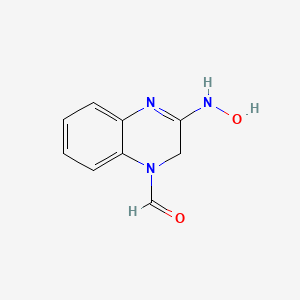
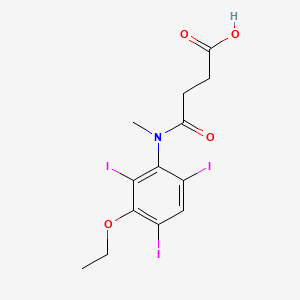
![1-((3aR,3a1R,10a1R)-3a-ethyl-7-methoxy-2,3,3a,4,5,5a,11,12-octahydro-1H-indolizino[8,1-cd]carbazol-6(3a1H)-yl)ethanone](/img/structure/B13830151.png)
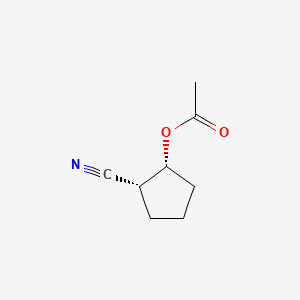
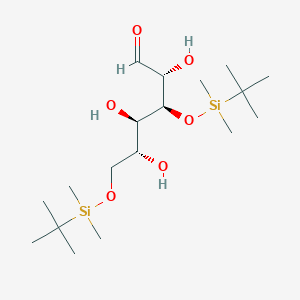
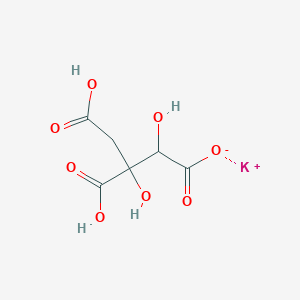
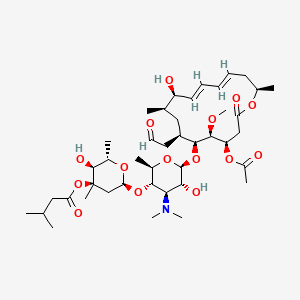
![N-[2-(Chloroacetyl)-5-(4-morpholinyl)phenyl]acetamide](/img/structure/B13830189.png)
